N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (CAS: 1212423-17-0) is a synthetic acetamide derivative characterized by a cyclohexyl moiety substituted with a tetrazole ring and an isopropyl group attached to the acetamide nitrogen. Its molecular formula is C₁₃H₂₃N₅O, with a molecular weight of 265.35 g/mol . The tetrazole group enhances metabolic stability, while the cyclohexyl and isopropyl substituents influence lipophilicity and steric bulk, making it a candidate for medicinal chemistry applications.
Properties
Molecular Formula |
C14H25N5O |
|---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C14H25N5O/c1-12(2)9-15-13(20)8-14(6-4-3-5-7-14)10-19-11-16-17-18-19/h11-12H,3-10H2,1-2H3,(H,15,20) |
InChI Key |
RUSFMXRCLKEBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CC1(CCCCC1)CN2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization Method
This method, adapted from patent CN111233777A, involves:
-
Amide Formation :
Cyclohexanol reacts with 5-chlorovaleronitrile in concentrated sulfuric acid at 5–55°C to yield 5-chloro-N-cyclohexylpentanamide. Optimal molar ratios (1:1.5 cyclohexanol-to-nitrile) and 4-hour reaction times achieve 85% intermediate purity. -
Tetrazole Cyclization :
The amide intermediate undergoes treatment with PCl₅ at 0–5°C, followed by trimethyl silicon azide at 55°C for 7 hours. This step avoids explosive sodium azide, achieving a 75% yield of the tetrazole product.
Reaction Table 1: Two-Step Cyclization Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | H₂SO₄, cyclohexanol | 5–55°C | 4 h | 85% |
| 2 | PCl₅, TMSN₃ | 0–55°C | 7 h | 75% |
Multicomponent Ugi Reaction
The University of Groningen’s protocol streamlines synthesis via a one-pot Ugi reaction:
-
Reaction Setup :
A mixture of cyclohexylaldehyde (1 mmol), tritylamine (1 mmol), isobutyl isocyanide (1 mmol), and TMSN₃ (1 mmol) in methanol undergoes microwave irradiation (100°C, 15 minutes), followed by 18-hour stirring. -
Workup :
Solvent evaporation and flash chromatography yield the tetrazole-acetamide hybrid with 82% efficiency.
Reaction Table 2: Ugi Reaction Parameters
| Component | Role | Quantity |
|---|---|---|
| Cyclohexylaldehyde | Aldehyde precursor | 1 mmol |
| Isobutyl isocyanide | Isocyanide source | 1 mmol |
| TMSN₃ | Azide donor | 1 mmol |
Optimization Strategies
Solvent and Temperature Effects
-
Cyclization Method : Toluene as a solvent minimizes side reactions during PCl₅ activation, while incremental heating (5°C/30 minutes) prevents exothermic decomposition.
-
Ugi Reaction : Methanol enhances reagent solubility, and microwave irradiation accelerates imine formation, reducing reaction time from 24 hours to 15 minutes.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
ESI-MS identifies the molecular ion peak at m/z 541.32 ([M-H]⁻), consistent with the theoretical mass of this compound.
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Cyclization Method | Ugi Reaction |
|---|---|---|
| Yield | 75% | 82% |
| Reaction Time | 11 hours | 18.25 hours |
| Safety | Moderate (PCl₅) | High |
| Scalability | Batch | Continuous flow |
The Ugi reaction offers superior yield and safety but requires longer overall time. The cyclization method is preferable for rapid gram-scale synthesis despite handling corrosive reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions could target the tetrazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of tetrazole derivatives, which have been synthesized and evaluated for their biological activities. Tetrazoles are known for their potential as bioisosteres in drug design due to their ability to mimic carboxylic acids while offering improved metabolic stability.
Antimicrobial Activity
Tetrazole derivatives, including those similar to N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, have shown promising antimicrobial properties. A study demonstrated that a novel series of tetrazole compounds exhibited significant antimicrobial activity against various bacterial strains through the disc diffusion method, indicating potential therapeutic applications in treating infections .
Anti-inflammatory Properties
Research has indicated that certain tetrazole derivatives possess anti-inflammatory activity. For instance, compounds with similar structures were evaluated for their inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The most potent compounds showed IC50 values as low as 2.0 μM for COX-2, suggesting that this compound could be explored further for its anti-inflammatory potential .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-component reactions that yield high purity products with significant biological activity. The one-pot synthesis method enhances efficiency and reduces the need for extensive purification processes .
Table 1: Comparative Synthesis Methods of Tetrazole Derivatives
| Method | Yield (%) | Reaction Time (hours) | Remarks |
|---|---|---|---|
| One-pot condensation | 85 | 3 | High efficiency |
| Continuous flow | 90 | 5 | Scalable for industrial use |
| Traditional synthesis | 70 | 10 | Requires multiple purification steps |
Case Studies and Research Findings
Several studies have documented the pharmacological effects of tetrazole derivatives, providing insights into their potential applications.
Anticancer Activity
In vitro studies have shown that certain tetrazole compounds exhibit cytotoxic effects against cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer). The evaluation was conducted using MTT assays, revealing that some derivatives had IC50 values significantly lower than standard chemotherapeutic agents, suggesting a promising avenue for cancer treatment .
Antiparasitic Effects
Recent investigations into tetrazole derivatives have also highlighted their efficacy against parasitic infections. Compounds exhibiting strong antiamoebic activity against Entamoeba histolytica were identified, with IC50 values indicating high potency compared to existing treatments . This opens up possibilities for developing new antiparasitic medications.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide would depend on its specific biological target. Generally, compounds with tetrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity or selectivity, while the acetamide moiety could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in N-Substituents
N-cyclopropyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Molecular Formula : C₁₃H₂₁N₅O
- Molecular Weight : 263.34 g/mol
- Key Differences : The N-substituent is a cyclopropyl group instead of isopropyl.
- Impact : The smaller cyclopropyl group may reduce steric hindrance and alter solubility compared to the bulkier isopropyl group. The molecular weight is slightly lower due to the cyclopropyl’s reduced carbon count .
N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Molecular Formula : C₂₁H₂₆N₆O (estimated)
- Key Differences : The isopropyl group is replaced with a benzimidazole-methyl substituent.
Heterocycle Variations
Triazole-Containing Analogs (e.g., 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide)
- Molecular Formula : C₂₁H₁₈N₅O₄
- Molecular Weight : 404.14 g/mol
- Key Differences : A 1,2,3-triazole ring replaces the tetrazole, and a naphthyloxy group is present.
- Impact: Triazoles are less acidic (pKa ~10) compared to tetrazoles (pKa ~4.9), affecting hydrogen-bonding capacity and metal coordination.
Functional Group Comparisons
Research Findings and Implications
- Tetrazole Advantage : Tetrazoles improve metabolic stability compared to carboxylates or triazoles, making the target compound suitable for oral bioavailability .
- Substituent Effects : The isopropyl group balances hydrophobicity and steric effects, whereas benzimidazole derivatives may target enzymes or receptors with aromatic binding pockets .
- Triazole Limitations : While triazole-containing compounds () exhibit strong intermolecular interactions, their higher pKa limits ionizability at physiological pH, reducing solubility .
Biological Activity
N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C20H29N
- IUPAC Name : this compound
This structure incorporates a cyclohexyl moiety and a tetrazole group, which are significant in influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The tetrazole ring is known to enhance binding affinity to certain receptors, potentially leading to modulation of neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
1. Antihypertensive Effects
Research indicates that compounds with similar structures exhibit antihypertensive properties by acting as angiotensin II receptor antagonists. This class of drugs prevents vasoconstriction and promotes vasodilation, thereby lowering blood pressure. The tetrazole group may enhance this activity by mimicking the action of angiotensin II.
2. Neuroprotective Properties
Studies have shown that tetrazole derivatives possess neuroprotective effects, potentially through the modulation of glutamate receptors or by reducing oxidative stress. This suggests that this compound could be explored for neurodegenerative conditions.
3. Anti-inflammatory Activity
The compound's structural features may confer anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This could make it a candidate for treating inflammatory disorders.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antihypertensive | Angiotensin II receptor antagonism | |
| Neuroprotective | Glutamate receptor modulation | |
| Anti-inflammatory | COX inhibition |
Case Study: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of similar tetrazole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting potential applications in treating conditions like Alzheimer's disease (Reference: ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
